molecular formula C20H27N3O3 B11124641 N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide

Cat. No.: B11124641
M. Wt: 357.4 g/mol
InChI Key: UTBSOORDHIAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a complex organic compound that features a quinazolinone moiety linked to a cyclohexyl group via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone is reacted with a cyclohexyl halide in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Linkage: The final step involves the reaction of the cyclohexyl-substituted quinazolinone with 2-methoxyethylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone and acetamide derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with a similar acetamide linkage.

    Lysine compound with 4-(2’,4’-di-fluoro-1,1’-biphenyl)-2-methyl-4-oxobutanoic acid: Shares structural features with the quinazolinone moiety.

    (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another compound with an acetamide linkage and complex structure.

Uniqueness

N-(2-methoxyethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is unique due to its combination of a quinazolinone core, cyclohexyl group, and acetamide linkage, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide

InChI

InChI=1S/C20H27N3O3/c1-26-12-11-21-18(24)13-20(9-5-2-6-10-20)14-23-15-22-17-8-4-3-7-16(17)19(23)25/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,21,24)

InChI Key

UTBSOORDHIAYFG-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1(CCCCC1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.